molecular formula C17H16O2 B1278668 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one CAS No. 32263-70-0

6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1278668
Key on ui cas rn: 32263-70-0
M. Wt: 252.31 g/mol
InChI Key: SAYPPJQQGVXKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181191B2

Procedure details

The mixture of 6-hydroxy-3,4-dihydro-2H-naphthalen-1-one (30.74 g, 0.1895 mol), benzyl bromide (27.0 mL, 0.227 mol) and potassium carbonate (39.3 g, 0.284 mol) in acetone (250 mL, 3.4 mol) was heated to reflux under an atmosphere of nitrogen for 3 hours. The mixture was cooled to 10° C. with an ice bath, filtered and washed with small amount of to acetone. The filtrate was concentrated in rotavap. The resulting crystals were collected by filtration and washed with EtOAc-hexane then hexane to give a pale yellow solid product as the first crop. The mother liquid was concentrated in rotavapor and the residue was purified by chromatograph with EtOAc:hexane (0:100 to 20:80) to give the second crop of solid product (38.07 g, 80%). 1H NMR (CHLOROFORM-d) δ: 8.02 (d, J=8.6 Hz, 1H), 7.32-7.51 (m, 5H), is 6.91 (dd, J=8.8, 2.3 Hz, 1H), 6.80 (s, 1H), 5.13 (s, 2H), 2.93 (t, J=6.1 Hz, 2H), 2.56-2.68 (m, 2H), 2.12 (quin, J=6.3 Hz, 2H). MS (M+1): 253.0.
Quantity
30.74 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2.[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+].CC(C)=O>>[CH2:13]([O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
30.74 g
Type
reactant
Smiles
OC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
27 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
39.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under an atmosphere of nitrogen for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with small amount of to acetone
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in rotavap
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with EtOAc-hexane
CUSTOM
Type
CUSTOM
Details
hexane to give a pale yellow solid product as the first crop
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquid was concentrated in rotavapor
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatograph with EtOAc:hexane (0:100 to 20:80)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C2CCCC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 38.07 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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